molecular formula C12H9ClO3 B2814910 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid CAS No. 695186-82-4

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid

Cat. No.: B2814910
CAS No.: 695186-82-4
M. Wt: 236.65
InChI Key: FKNUNBVXYRLGMY-ZZXKWVIFSA-N
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Preparation Methods

The synthesis of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide to form 5-chloro-2-(2-propynyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.

    Industry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid can be compared to other similar compounds, such as:

    3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acid: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.

    3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acid: Similar structure but with a butynyl group, which may affect its reactivity and use in research.

Biological Activity

3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

  • Chemical Formula : C13_{13}H11_{11}ClO3_{3}
  • CAS Number : 695186-82-4
  • Molecular Weight : 252.68 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor in several biochemical pathways, which can lead to significant physiological effects.

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can alter metabolic pathways and cellular functions.
  • Protein Interactions : The compound can interact with proteins, affecting their stability and function, which is crucial in understanding its therapeutic potential.

Biological Applications

This compound is utilized in various scientific fields:

  • Biochemistry : Employed in biochemical assays to study enzyme kinetics and protein interactions.
  • Pharmacology : Ongoing research is exploring its potential as a therapeutic agent, particularly in cancer treatment and other diseases influenced by enzyme activity.
  • Material Science : Used as a building block in organic synthesis for developing new materials .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor cell growth by targeting DNA topoisomerase, an essential enzyme for DNA replication and repair. This suggests potential applications in cancer therapy .
  • Enzyme Activity Studies : In vitro assays indicated that this compound could effectively inhibit the activity of certain enzymes involved in metabolic pathways, showcasing its utility in studying metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure VariationBiological Activity
3-[5-Bromo-2-(2-propynyloxy)phenyl]acrylic acidBromine instead of ChlorineDifferent reactivity and inhibition profile
3-[5-Methyl-2-(2-propynyloxy)phenyl]acrylic acidMethyl groupAltered chemical properties
3-[5-Chloro-2-(2-butynyloxy)phenyl]acrylic acidButynyl groupImpact on reactivity

Properties

IUPAC Name

(E)-3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNUNBVXYRLGMY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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